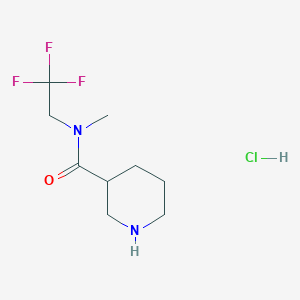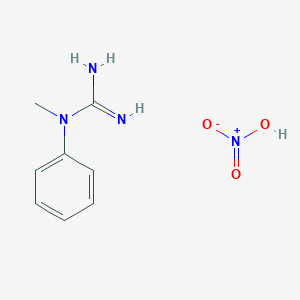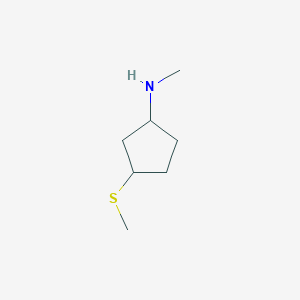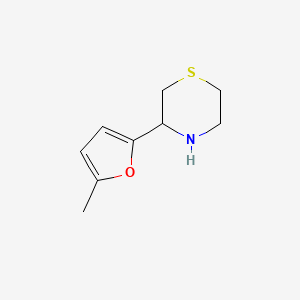
3-(5-Methylfuran-2-yl)thiomorpholine
Vue d'ensemble
Description
3-(5-Methylfuran-2-yl)thiomorpholine is a heterocyclic organic compound consisting of a thiomorpholine ring attached to a furan ring with a methyl substituent at the 5-position. It has a molecular weight of 183.27 . It is mainly used as an industrial chemical and has potential applications in fields such as pharmaceuticals and agrochemicals.
Molecular Structure Analysis
The molecular structure of 3-(5-Methylfuran-2-yl)thiomorpholine has been optimized using Gaussian software with B3LYP/6311++G (d,p) basic set level .Physical And Chemical Properties Analysis
3-(5-Methylfuran-2-yl)thiomorpholine is a powder at room temperature . More detailed physical and chemical properties are not available in the resources I have.Applications De Recherche Scientifique
Building Blocks in Medicinal Chemistry 3-(5-Methylfuran-2-yl)thiomorpholine derivatives, including thiomorpholine and its 1,1-dioxide form, serve as crucial building blocks in medicinal chemistry. Their analogues have made it to human clinical trials, demonstrating their potential in drug development. Novel bridged bicyclic thiomorpholines, such as 3-thia-6-azabicyclo[3.1.1]heptane and 3-thia-8-azabicyclo[3.2.1]octane, have been synthesized from cost-effective materials, showcasing their versatility and potential for creating compounds with interesting biological profiles (Walker & Rogier, 2013).
Synthesis and Biological Activity The development of novel 1,2,3-triazole derivatives utilizing 3-(5-Methylfuran-2-yl)thiomorpholine showcases the compound's versatility in generating new molecules with potential biological activities. These compounds have been synthesized with good yields and evaluated for their antibacterial and free radical scavenging activities, indicating their potential in medicinal chemistry for developing new therapeutic agents (Sreerama et al., 2020).
Electrochemical and Spectroelectrochemical Properties Derivatives of 3-(5-Methylfuran-2-yl)thiomorpholine have been investigated for their electrochemical and spectroelectrochemical properties, particularly in the context of donor–acceptor type π-conjugated polymers. These studies provide insights into the effects of different donor substituents on the polymers' properties, indicating potential applications in electronic and optoelectronic devices (Xu et al., 2014).
Asymmetric Epoxidation Catalysts Chiral nonracemic thiomorpholines derived from 3-(5-Methylfuran-2-yl)thiomorpholine have been synthesized and utilized as catalysts in the asymmetric epoxidation of aldehydes. These catalysts demonstrate excellent yields, enantioselectivities, and diastereoselectivities, highlighting their potential in asymmetric synthesis and organic chemistry (Hansch et al., 2008).
Antimicrobial Activity Novel 1,4-disubstituted 1,2,3-triazoles derived from 3-(5-Methylfuran-2-yl)thiomorpholine have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit significant activity against various bacterial strains, indicating their potential as antimicrobial agents (Battula et al., 2016).
Propriétés
IUPAC Name |
3-(5-methylfuran-2-yl)thiomorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-7-2-3-9(11-7)8-6-12-5-4-10-8/h2-3,8,10H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIHRALKSXBBGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CSCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methylfuran-2-yl)thiomorpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



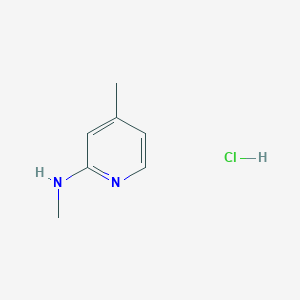
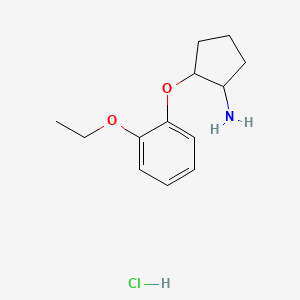
![1-[(1-Aminopropan-2-yl)oxy]-3-chlorobenzene hydrochloride](/img/structure/B1423295.png)
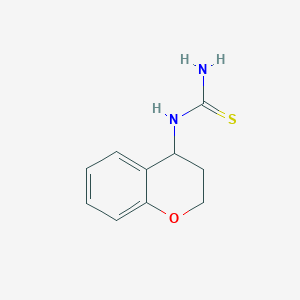
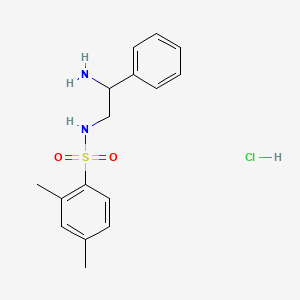
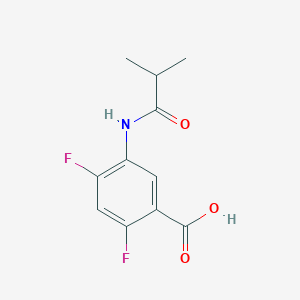
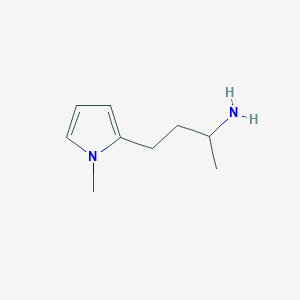
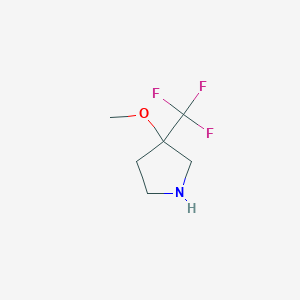
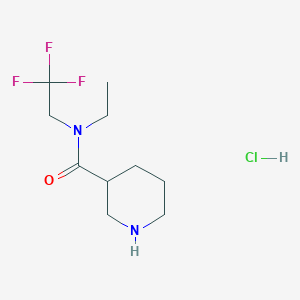
![Methyl[1-(4-methylphenyl)butan-2-yl]amine](/img/structure/B1423308.png)
![4,4,5,5-Tetramethyl-2-{3-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B1423309.png)
